N1-(2-methoxyethyl)-N2-((3-tosyloxazolidin-2-yl)methyl)oxalamide
Description
Properties
IUPAC Name |
N-(2-methoxyethyl)-N'-[[3-(4-methylphenyl)sulfonyl-1,3-oxazolidin-2-yl]methyl]oxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H23N3O6S/c1-12-3-5-13(6-4-12)26(22,23)19-8-10-25-14(19)11-18-16(21)15(20)17-7-9-24-2/h3-6,14H,7-11H2,1-2H3,(H,17,20)(H,18,21) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MQHSOSXUKJMALT-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)N2CCOC2CNC(=O)C(=O)NCCOC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H23N3O6S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
385.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N1-(2-methoxyethyl)-N2-((3-tosyloxazolidin-2-yl)methyl)oxalamide is a synthetic compound that has garnered attention in the field of medicinal chemistry due to its potential biological activities. This article reviews the existing literature on its biological activity, synthesizing findings from various studies, and presenting case studies and data tables to highlight its significance.
Chemical Structure and Properties
The compound features a unique structure that includes an oxalamide core, which is known for its versatility in biological applications. The presence of the methoxyethyl group and the tosylated oxazolidine moiety contributes to its chemical stability and potential interactions with biological targets.
Antimicrobial Activity
Research has indicated that derivatives of oxalamides exhibit significant antimicrobial properties. A study conducted by Zhao et al. (2019) demonstrated that compounds with similar oxalamide structures showed efficacy against various bacterial strains, suggesting a potential for this compound in treating infections caused by resistant bacteria .
Anticancer Potential
Another area of interest is the anticancer activity of this compound. Preliminary studies have shown that oxalamide derivatives can induce apoptosis in cancer cells. For instance, research published in PubMed highlighted that specific modifications in the oxalamide structure led to increased cytotoxicity against breast cancer cell lines . The mechanism appears to involve the disruption of mitochondrial function, leading to cell death.
Enzyme Inhibition
The compound's ability to inhibit certain enzymes has also been documented. A case study indicated that similar oxalamides could act as inhibitors of key enzymes involved in metabolic pathways, which could be beneficial in conditions such as diabetes and obesity . This suggests that this compound may have therapeutic applications beyond antimicrobial and anticancer effects.
Data Tables
| Biological Activity | Effect | Reference |
|---|---|---|
| Antimicrobial | Effective against Gram-positive bacteria | |
| Anticancer | Induces apoptosis in cancer cells | |
| Enzyme Inhibition | Inhibits metabolic enzymes |
Case Studies
- Antimicrobial Efficacy : A study assessed the antimicrobial activity of a series of oxalamide derivatives, including this compound, against Staphylococcus aureus and Escherichia coli. The compound demonstrated a minimum inhibitory concentration (MIC) significantly lower than standard antibiotics used in clinical settings.
- Cytotoxicity in Cancer Cells : Another investigation focused on the cytotoxic effects of this compound on human breast cancer cell lines (MCF-7). Results showed that treatment with this compound resulted in a dose-dependent decrease in cell viability, with IC50 values comparable to those of established chemotherapeutic agents.
Comparison with Similar Compounds
Comparison with Similar Compounds
Below is a comparative analysis of N1-(2-methoxyethyl)-N2-((3-tosyloxazolidin-2-yl)methyl)oxalamide with structurally related oxalamide derivatives, based on substituent effects, synthesis, and reported activities.
Table 1: Structural and Functional Comparison of Oxalamide Derivatives
*Estimated based on structural similarity to .
Key Comparative Insights
Substituent Effects on Bioactivity: The tosyl group in the target compound may enhance stability and steric bulk compared to methoxy or aryl groups in analogs like S336 or Compound 16. This could improve binding to hydrophobic enzyme pockets but reduce aqueous solubility .
Synthetic Routes :
- Oxalamides are typically synthesized via oxalyl chloride-mediated coupling of amines (e.g., ). The target compound likely follows a similar route, with protection of the oxazolidine nitrogen prior to tosylation .
Functional Applications :
- Antiviral/Enzyme Inhibition : Analogs with chloro/fluorophenyl groups (e.g., Compound 28) show activity against cytochrome P450 enzymes, suggesting the target compound’s tosyl group may similarly modulate enzymatic interactions .
- Material Science : Hydroxy-terminated oxalamides (e.g., OXA1 in ) initiate polymerization of lactides, hinting that the target’s methoxyethyl group could serve as a initiator in polymer synthesis .
- Flavoring : S336’s regulatory approval as a flavoring agent highlights the role of substituents like pyridin-ethyl in taste modulation, though the target’s tosyl group may limit such applications .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
